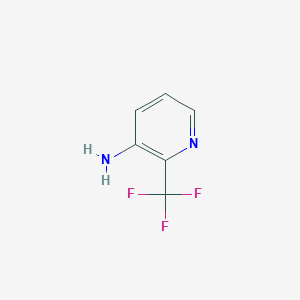

2-(Trifluoromethyl)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKZVCLLDKWOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439540 | |

| Record name | 2-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-32-1 | |

| Record name | 2-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)pyridin-3-amine (CAS No. 106877-32-1). Given the limited availability of published experimental spectra for this specific compound, this guide combines available mass spectrometry information with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data derived from established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust and valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data

The spectroscopic profile of this compound is dictated by the electronic interplay between the electron-donating amino (-NH₂) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring.

Disclaimer: The following NMR data are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy, as complete experimental spectra are not publicly available.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 - 8.3 | Doublet (d) | ~4.5 - 5.5 | H-6 |

| ~7.3 - 7.5 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~4.5 - 5.5 | H-4 |

| ~7.0 - 7.2 | Doublet (d) | ~8.0 - 9.0 | H-5 |

| ~4.5 - 5.5 | Broad Singlet (br s) | - | -NH₂ |

Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ¹³C | ~150 - 155 | Singlet (s) | - | C3 (C-NH₂) |

| ~145 - 150 | Singlet (s) | - | C6 | |

| ~135 - 140 | Quartet (q) | ~5 - 10 | C2 (C-CF₃) | |

| ~125 - 130 | Quartet (q) | ~30 - 35 | C4 | |

| ~122 - 126 | Quartet (q) | ~270 - 275 | CF₃ | |

| ~118 - 122 | Singlet (s) | - | C5 | |

| ¹⁹F | -62 to -65 | Singlet (s) | - | CF₃ |

The IR spectrum is expected to show characteristic absorptions for its primary functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching[1] |

| 3100 - 3000 | Weak | Aromatic C-H stretching[1] |

| 1640 - 1600 | Strong | N-H scissoring (bending)[1] |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching[1] |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group)[1] |

| 1335 - 1250 | Medium | Aromatic C-N stretching[2] |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending[1] |

A GC-MS spectrum for 3-Amino-2-(trifluoromethyl)pyridine is available in the SpectraBase database, confirming its molecular weight and providing a basis for fragmentation analysis.[3]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol |

| Exact Mass | 162.0405 u |

| Predicted Key Fragments (m/z) | |

| 162 | [M]⁺• (Molecular Ion) |

| 143 | [M-F]⁺ |

| 135 | [M-HCN]⁺• |

| 93 | [M-CF₃]⁺ |

Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways for related compounds. The molecular ion is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[1]

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

¹⁹F NMR Acquisition Parameters:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Prepare a series of dilutions to determine the optimal concentration for analysis.

-

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters (Typical):

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Parameters (Typical):

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

References

The Rise of Trifluoromethylpyridines: A Technical Guide to Their Discovery and Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the discovery and development of trifluoromethylpyridines as a privileged structural motif in drug design. We will explore the profound impact of the trifluoromethyl group on the physicochemical and pharmacokinetic properties of molecules, delve into the synthetic methodologies for accessing these valuable compounds, and present a detailed case study of a successful FDA-approved drug. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the role of trifluoromethylpyridines in advancing therapeutic innovation.

Introduction: The Trifluoromethyl Group's Transformative Influence

The introduction of fluorine and fluorinated groups into drug candidates is a well-established strategy for optimizing molecular properties.[1] Among these, the trifluoromethyl (-CF3) group stands out for its unique combination of characteristics that profoundly influence a molecule's biological activity.[2][3] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of an aromatic ring, impacting its interactions with biological targets.[4] Furthermore, its high lipophilicity enhances membrane permeability and can improve oral bioavailability.[4] A crucial advantage of the -CF3 group is its exceptional metabolic stability, stemming from the strength of the carbon-fluorine bond, which can increase a drug's half-life in the body.[4]

When appended to a pyridine ring, a common scaffold in medicinal chemistry, the trifluoromethyl group's effects are amplified, leading to the creation of trifluoromethylpyridines, a class of compounds with broad therapeutic potential.[5] These compounds have found applications in various therapeutic areas, including oncology and infectious diseases.[2]

Physicochemical and Pharmacokinetic Properties of Trifluoromethylpyridines

The incorporation of a trifluoromethyl group onto a pyridine ring imparts a unique set of physicochemical and pharmacokinetic properties that are highly advantageous for drug development.

Key Physicochemical Properties:

-

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the pyridine scaffold, which can lead to improved cell membrane permeability and absorption.[4]

-

Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, often leading to a longer in vivo half-life.[4]

-

Altered pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting its binding to target proteins.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and potency.[2]

Impact on Pharmacokinetics:

The unique physicochemical properties of trifluoromethylpyridines directly translate to favorable pharmacokinetic profiles. The enhanced lipophilicity and metabolic stability often result in:

-

Improved Oral Bioavailability: Increased membrane permeability can lead to better absorption from the gastrointestinal tract.[4][6]

-

Longer Half-Life: Resistance to metabolism reduces the rate of clearance from the body.[4]

-

Favorable Distribution: The lipophilic nature can influence the volume of distribution of the drug.

These properties make trifluoromethylpyridines an attractive scaffold for the design of new therapeutic agents with optimized drug-like characteristics.

Synthesis of Trifluoromethylpyridines: Key Methodologies

Several synthetic strategies have been developed to access trifluoromethylpyridine building blocks. The two primary approaches are chlorine/fluorine exchange reactions and the construction of the pyridine ring from trifluoromethyl-containing precursors.[1]

3.1. Chlorine/Fluorine Exchange

This method typically involves the synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine. A common starting material is 3-picoline, which can be chlorinated to 2,3-dichloro-5-(trichloromethyl)pyridine. Subsequent fluorination with reagents like anhydrous hydrogen fluoride yields 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8]

3.2. Cyclocondensation Reactions

This approach involves the construction of the pyridine ring using a building block that already contains the trifluoromethyl group. Common trifluoromethyl-containing starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[9] These can be reacted with other components to form the substituted pyridine ring.

Case Study: Pexidartinib - An FDA-Approved Trifluoromethylpyridine Drug

Pexidartinib (TURALIO®) is a prime example of a successful therapeutic agent featuring a trifluoromethylpyridine moiety. It is an orally bioavailable tyrosine kinase inhibitor approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[10][11]

4.1. Mechanism of Action

Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication (ITD) mutation.[10][12] In TGCT, the tumor cells overproduce CSF1, which recruits and activates macrophages and other CSF1R-expressing cells that contribute to tumor growth.[10] By inhibiting CSF1R, pexidartinib blocks the signaling cascade that promotes the proliferation and survival of these cells.[13]

4.2. Quantitative Biological Data

The trifluoromethylpyridine moiety in pexidartinib plays a crucial role in its potent inhibitory activity and favorable pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Pexidartinib [14]

| Target Kinase | IC50 (nM) |

| CSF-1R | 20 |

| KIT | 10 |

| FLT3 | 160 |

Table 2: Pharmacokinetic Parameters of Pexidartinib in Humans [14][15]

| Parameter | Value |

| Tmax (median) | 2.5 hours |

| Cmax (mean) | 8625 ng/mL |

| AUC (mean) | 77465 ng·h/mL |

| Half-life (mean) | 24.8 - 26.7 hours |

| Oral Bioavailability | ~44% |

4.3. Clinical Efficacy

Clinical trials have demonstrated the significant efficacy of pexidartinib in patients with TGCT. The phase 3 ENLIVEN study showed a statistically significant improvement in the overall response rate (ORR) for patients treated with pexidartinib compared to placebo.[9][11] Long-term follow-up has shown sustained clinical benefit.[16][17]

Table 3: Key Efficacy Results from the ENLIVEN Phase 3 Trial [9]

| Endpoint | Pexidartinib (n=61) | Placebo (n=59) |

| Overall Response Rate (Week 25) | 38% | 0% |

| Complete Response | 15% | 0% |

| Partial Response | 23% | 0% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of trifluoromethylpyridine-based medicinal compounds, with a focus on a kinase inhibitor like pexidartinib.

5.1. Synthesis of a Key Trifluoromethylpyridine Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is based on a liquid-phase chlorination followed by fluorination approach.

Materials:

-

3-Picoline

-

Chlorine gas

-

o-Dichlorobenzene

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous potassium fluoride

-

Dimethyl sulfoxide (DMSO)

-

Cetyltrimethylammonium bromide (CTAB)

Procedure:

-

Chlorination: To a solution of 2-chloro-5-methylpyridine in o-dichlorobenzene, add AIBN as a radical initiator. Heat the mixture to 120-140°C and bubble chlorine gas through the solution for 18-20 hours. The reaction progress can be monitored by GC-MS.

-

Work-up: After the reaction is complete, cool the mixture and carefully quench any excess chlorine. The solvent is removed under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: To a solution of the crude 2-chloro-5-(trichloromethyl)pyridine in DMSO, add anhydrous potassium fluoride and CTAB as a phase-transfer catalyst. Heat the mixture under reflux for 5-7 hours.

-

Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-chloro-5-(trifluoromethyl)pyridine, is purified by distillation or column chromatography.[18]

5.2. In Vitro CSF1R Kinase Assay (ADP-Glo™ Assay)

This protocol describes a non-radiometric method to determine the IC50 of a test compound against CSF1R.

Materials:

-

Recombinant human CSF1R (kinase domain)

-

Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (e.g., pexidartinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of the kinase substrate and ATP in kinase assay buffer.

-

Kinase Reaction: To the wells of a 96-well plate, add the test compound dilutions. Add the recombinant CSF1R enzyme to all wells except the negative control. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40-45 minutes. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for another 30-45 minutes.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][12][19]

5.3. Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of a trifluoromethylpyridine inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

-

Cancer cell line expressing the target kinase (e.g., a CSF1R-dependent cell line for pexidartinib)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Add the MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent.

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

6.1. Signaling Pathway of CSF1R and Inhibition by Pexidartinib

Caption: Simplified CSF1R signaling pathway and the inhibitory action of pexidartinib.

6.2. Experimental Workflow for Trifluoromethylpyridine Drug Discovery

Caption: A typical experimental workflow for the discovery of trifluoromethylpyridine-based drugs.

Conclusion

The discovery and development of trifluoromethylpyridines represent a significant advancement in medicinal chemistry. The unique properties conferred by the trifluoromethyl group have enabled the creation of potent and selective therapeutic agents with improved drug-like properties. The successful clinical translation of pexidartinib serves as a powerful testament to the value of this structural motif. As synthetic methodologies continue to evolve and our understanding of the intricate roles of these compounds in biological systems deepens, the future of trifluoromethylpyridines in drug discovery appears exceptionally bright, with the promise of novel treatments for a wide range of diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. oncology-central.com [oncology-central.com]

- 3. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docwirenews.com [docwirenews.com]

- 10. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 11. TURALIO® Final Long-Term Data Showed Sustained Clinical Benefit in Patients with Tenosynovial Giant Cell Tumor from Open-Label Extension of ENLIVEN Phase 3 Trial- Daiichi Sankyo US [daiichisankyo.us]

- 12. benchchem.com [benchchem.com]

- 13. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 19. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Early Studies of 2-(Trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules has been a cornerstone of modern drug discovery and agrochemical research. The CF₃ group, with its high electronegativity, steric bulk, and metabolic stability, can significantly modulate the biological activity of a parent compound. Pyridine rings, being a prevalent motif in numerous natural products and synthetic drugs, are attractive scaffolds for such modifications. 2-(Trifluoromethyl)pyridin-3-amine, a member of this class, serves as a versatile intermediate for introducing the 2-(trifluoromethyl)pyridinyl moiety into a wide array of molecular architectures. This guide delves into the foundational knowledge surrounding this compound, providing insights into its synthesis and properties based on early research principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its application in synthetic chemistry, influencing reaction conditions, solubility, and purification strategies.

| Property | Value | Reference |

| CAS Number | 106877-32-1 | [1] |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Melting Point | 70 °C | [1] |

| Appearance | Solid | - |

Early Synthetic Approaches

While a specific, detailed experimental protocol for the initial synthesis of this compound is not prominently featured in early literature, its preparation can be inferred from the general strategies for the synthesis of trifluoromethylpyridines developed during that period. The primary methods revolved around the introduction of the trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from trifluoromethyl-containing precursors.

A plausible early synthetic strategy would involve the amination of a suitable precursor, such as a halogenated 2-(trifluoromethyl)pyridine. This approach is documented in patents for related isomers and represents a common method for introducing amino groups onto aromatic rings.

General Experimental Protocol: Amination of a Halogenated Precursor

The following protocol is a generalized representation of a plausible early synthetic route.

Materials:

-

3-Halo-2-(trifluoromethyl)pyridine (e.g., 3-chloro or 3-bromo derivative)

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

-

Solvent (e.g., a polar aprotic solvent like dioxane or THF, or an alcohol)

-

Autoclave or sealed reaction vessel

Procedure:

-

A solution of 3-halo-2-(trifluoromethyl)pyridine in a suitable solvent is charged into a high-pressure autoclave.

-

An excess of the ammonia source is added to the vessel.

-

The autoclave is sealed and heated to a temperature typically ranging from 100 to 200 °C. The internal pressure will increase significantly.

-

The reaction is maintained at this temperature for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if available.

-

After cooling to room temperature, the reaction mixture is carefully vented.

-

The crude product is then subjected to a standard work-up procedure, which may involve:

-

Removal of the solvent under reduced pressure.

-

Extraction with an organic solvent.

-

Washing of the organic layer with water and brine.

-

Drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentration of the organic layer.

-

-

The crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.

Quantitative Data from Analogous Syntheses:

While specific yield data for the synthesis of this compound from early studies is unavailable, patents for related isomers provide an indication of the expected efficiency of such amination reactions.

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 2-chloro-4-(trifluoromethyl)pyridine | 2-amino-4-(trifluoromethyl)pyridine | 28% aqueous ammonia | 180°C, 10 hours | ~70% | [2] |

| 2,3-dichloro-5-trifluoromethylpyridine | 2-amino-3-chloro-5-trifluoromethylpyridine | 28% aqueous ammonia | 100-125°C, 29 hours | Not specified | [3] |

Visualization of Synthetic and Logical Pathways

The following diagrams illustrate the general logic of early synthetic strategies for trifluoromethylated pyridines and the potential role of this compound as a building block.

Caption: Early synthetic routes to trifluoromethylpyridines.

Caption: Utility in the synthesis of bioactive molecules.

Early Biological and Pharmacological Context

Direct early biological studies on this compound are not well-documented. However, the broader class of trifluoromethylpyridines was of significant interest in the mid to late 20th century for applications in agrochemicals and pharmaceuticals. The trifluoromethyl group was known to enhance the efficacy of herbicides and insecticides.

It is plausible that this compound was synthesized and screened as part of broader research programs aimed at discovering new bioactive compounds. The primary amino group provides a convenient handle for further chemical modification, allowing for its incorporation into a variety of molecular scaffolds to explore structure-activity relationships (SAR). For instance, the amine could be acylated or reacted with isocyanates to form amides and ureas, respectively, which are common linkages in drug molecules.

While a specific signaling pathway involving this molecule from early studies cannot be cited, a hypothetical pathway illustrates its potential role as a building block for a kinase inhibitor, a common application for such scaffolds in modern drug discovery.

Caption: Potential application as a kinase inhibitor building block.

Conclusion

This compound represents an important, albeit not extensively documented in early individual studies, member of the trifluoromethylpyridine family. Its synthesis follows logical and established chemical principles for the era, primarily through the amination of halogenated precursors. While specific early biological data is scarce, its value as a synthetic intermediate was undoubtedly recognized in the broader context of the search for novel pharmaceuticals and agrochemicals. The foundational understanding of the impact of the trifluoromethyl group on molecular properties positioned this and similar compounds as valuable tools for medicinal and agricultural chemists. This guide provides a consolidated overview based on the available information, highlighting the core knowledge that would have surrounded this compound in its early days of investigation.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridin-3-amine, a pyridine derivative, is a crucial organic intermediate in the synthesis of a variety of fine chemicals.[1] Its molecular structure, featuring a trifluoromethyl (-CF3) group, imparts unique electronic properties that make it a valuable building block in the development of pharmaceuticals and agrochemicals. The highly electronegative -CF3 group can significantly influence the electronic distribution within the pyridine ring, which in turn affects the reactivity and biological properties of the molecules it is incorporated into.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in synthetic chemistry and drug design.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in chemical reactions, its solubility in various solvent systems, and its potential interactions in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₃N₂ | [2] |

| Molecular Weight | 162.11 g/mol | [2] |

| Appearance | White to yellow or cream powder/crystalline solid | |

| Melting Point | 66-72 °C | |

| Boiling Point | 221.2 ± 35.0 °C at 760 mmHg | [1] |

| logP (octanol/water) | 1.6826 | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Water Solubility | Small amines are generally soluble in water due to their ability to form hydrogen bonds.[3] However, specific quantitative data for this compound is not readily available. | |

| pKa | Specific experimental pKa data for this compound is not available in the searched literature. Aromatic amines can have a wide range of pKa values depending on substituents.[4] |

Experimental Protocols

Accurate determination of physicochemical properties is critical. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. It is determined as the temperature range over which the solid transitions into a liquid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology: Shake-Flask Method [5][6][7]

This is the gold standard for logP determination.[5]

-

Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[5][7]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.[8] A small aliquot is added to a mixture of the pre-saturated 1-octanol and aqueous buffer in a vessel.

-

Equilibration: The vessel is sealed and agitated (e.g., by shaking or stirring) for a sufficient time (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.[9]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[7]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination via the shake-flask method.

Determination of pKa

The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's ionization state at different pH values, which affects its solubility and biological activity.

Methodology: Potentiometric Titration [4][10]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixed aqueous-organic solvent system (e.g., ethanol-water) for compounds with limited water solubility.[11]

-

Apparatus: A pH meter with a calibrated glass electrode and a burette for dispensing the titrant.

-

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the amine group is basic. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Synthesis, Reactivity, and Metabolism

Synthesis

This compound is a key intermediate, and its synthesis is a critical step in the production of various agrochemicals and pharmaceuticals.[12] General methods for synthesizing trifluoromethylpyridines (TFMPs) often involve either the introduction of the trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[13] A common industrial approach involves the chlorination and subsequent fluorination of picoline (methylpyridine).[13]

Caption: General synthetic strategies for producing trifluoromethylpyridines.

Reactivity

The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group and pyridine ring nitrogen.

-

Amino Group: The primary amino group (-NH₂) is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

-

Pyridine Ring: The pyridine ring is generally electron-deficient. The presence of the strongly electron-withdrawing -CF₃ group further deactivates the ring towards electrophilic aromatic substitution. However, the amino group is an activating group and will direct electrophiles to the ortho and para positions. The molecule is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen and the -CF₃ group. Aminopyridines are known to be reactive chemicals used in the synthesis of a host of other compounds.[14]

Metabolic Pathways

The metabolism of xenobiotics, including drugs and agrochemicals, is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[15][16] For trifluoromethylpyridine derivatives, a key metabolic pathway is the oxidation of the pyridine nitrogen to form an N-oxide.[15] This process is mediated by CYP enzymes and is a common detoxification route.[15] The presence of the trifluoromethyl group can influence the rate and site of metabolism, sometimes leading to increased metabolic stability compared to non-fluorinated analogs.[17]

Caption: Postulated primary metabolic transformation via N-oxidation.

Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but rather a valuable starting material. Its structure is incorporated into more complex molecules to modulate their biological activity, metabolic stability, and lipophilicity. Derivatives of trifluoromethylpyridines are found in a wide array of commercial products.[13]

Caption: Application of the compound as a key intermediate.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily owing to the influence of the trifluoromethyl group on the molecule's properties. Its well-defined physicochemical characteristics, including a moderate melting point and calculated lipophilicity, make it a versatile building block. While its primary utility lies in its reactivity as a precursor for more complex and biologically active molecules, a comprehensive understanding of its fundamental properties, as outlined in this guide, is essential for its efficient and safe use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. researchgate.net [researchgate.net]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties, Structure, and Synthetic Profile of 2-(Trifluoromethyl)pyridin-3-amine (CAS 106877-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic protocol for 2-(Trifluoromethyl)pyridin-3-amine (CAS 106877-32-1). This compound, a substituted aminopyridine, is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes tabulated quantitative data, detailed experimental methodologies, and visualizations of the synthetic workflow and a potential biological signaling pathway.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature. Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 2-position.

| Property | Value | Source |

| CAS Number | 106877-32-1 | [1] |

| IUPAC Name | This compound | ChemScene |

| Synonyms | 3-Amino-2-(trifluoromethyl)pyridine | [1] |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1][2] |

| Melting Point | 70 °C | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| logP (calculated) | 1.6826 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

| SMILES | NC1=CC=CN=C1C(F)(F)F | [1] |

Chemical Structure

The chemical structure of this compound is depicted below:

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a general method for the synthesis of amino-trifluoromethylpyridines described in European Patent EP0228846A1.[3][4] This procedure involves the amination of a halogenated precursor.

Reaction Scheme:

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine

-

Aqueous Ammonia (28-30%)

-

High-pressure autoclave

-

Solvent (e.g., water or an inert organic solvent)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A high-pressure autoclave is charged with 2-chloro-3-(trifluoromethyl)pyridine and an excess of aqueous ammonia. The reaction can be carried out in water or an inert organic solvent to facilitate mixing.

-

The autoclave is sealed and the reaction mixture is heated to a temperature in the range of 100-180 °C.[3] The internal pressure will increase significantly.

-

The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by techniques such as TLC or GC-MS.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent, such as dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The following are general procedures for the spectroscopic analysis of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified product is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern of the compound.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.

-

Acquisition: The IR spectrum is recorded on an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Potential Biological Activity and Signaling Pathway

While direct biological activity data for this compound is not extensively available in the public domain, its structural motifs are present in several known kinase inhibitors. Derivatives of aminopyridines are known to act as inhibitors of various kinases, including KDR and PI3K/mTOR.[5] This suggests that this compound is a valuable scaffold for the development of targeted cancer therapies.

The trifluoromethyl group can enhance binding affinity and metabolic stability, while the aminopyridine core can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

The diagram above illustrates a simplified PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. A hypothetical inhibitor derived from this compound could potentially target a kinase within this pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its physicochemical properties make it an attractive scaffold for medicinal chemists. The provided synthetic protocol offers a reliable method for its preparation, and the analysis of its structural features suggests a high potential for its derivatives to act as potent kinase inhibitors. Further research into the direct biological activities of this compound and its derivatives is warranted.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 106877-32-1 | FT104719 [biosynth.com]

- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. mdpi.com [mdpi.com]

Structural Elucidation of Trifluoromethylated Aminopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data essential for the structural elucidation of trifluoromethylated aminopyridines. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Accurate structural determination is paramount for understanding their structure-activity relationships (SAR) and for regulatory submissions.

Introduction to Spectroscopic Techniques

The structural elucidation of trifluoromethylated aminopyridines relies on a combination of powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the molecular framework and the electronic environment of the nuclei. Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns that aid in identifying specific structural motifs. For unambiguous three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of trifluoromethylated aminopyridines. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive probe for structural and environmental changes.

Quantitative NMR Data

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino group significantly influence the chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for Representative Trifluoromethylated Aminopyridines

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| 2-Amino-4-(trifluoromethyl)pyridine | CDCl₃ | 8.21 | d | 5.6 | H-6 | [1] |

| 6.82 | dd | 5.2, 1.2 | H-5 | [1] | ||

| 6.68 | s | - | H-3 | [1] | ||

| 4.71 | br s | - | -NH₂ | [1] | ||

| 2-Amino-4-(trifluoromethyl)pyridine HCl salt | D₂O | 7.84 | d | 6.4 | H-6 | [1] |

| 7.21 | d | 0.8 | H-3 | [1] | ||

| 6.96 | dd | 6.8, 2.0 | H-5 | [1] | ||

| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | DMSO-d6 | See original source for detailed assignments | [2] |

Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| ¹³C | Values vary with prediction software | ||

| ¹⁹F | -66.2 (relative to CFCl₃) | t | 10.7 |

Note: Experimental ¹³C and ¹⁹F NMR data should be acquired for confirmation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve 5-10 mg of the trifluoromethylated aminopyridine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR in organic solvents. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[3][4][5]

Data Acquisition:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: Approximately 12-15 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: Approximately 200-250 ppm.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral width: A wider spectral width may be necessary depending on the specific compound, but a range of -50 to -80 ppm is a good starting point for trifluoromethyl groups.[6]

-

Number of scans: 64-256.

-

Relaxation delay: 1-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of trifluoromethylated aminopyridines.

Quantitative MS Data

Table 3: Mass Spectrometry Data for 2-Amino-4-(trifluoromethyl)pyridine

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Electron Ionization (EI) | 162.04 | 100 | [M]⁺ |

| 143.03 | 30 | [M-F]⁺ | |

| 115.03 | 25 | [M-CHF₂]⁺ | |

| 93.03 | 85 | [M-CF₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[7][8] A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

Sample Preparation:

-

For ESI: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

For EI: The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). The sample should be sufficiently volatile and thermally stable for GC-MS analysis.

Data Acquisition:

-

Optimize the ion source parameters (e.g., spray voltage for ESI, electron energy for EI) to achieve a stable and intense signal.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For tandem MS (MS/MS), select the molecular ion ([M+H]⁺ or [M]⁺) as the precursor ion and acquire the product ion spectrum.[9]

Data Analysis:

-

Determine the monoisotopic mass of the molecular ion.

-

Use the accurate mass measurement to calculate the elemental formula.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a fluorine atom, a CF₂ group, or the entire CF₃ group. The presence of chlorine or bromine atoms will result in characteristic isotopic patterns (M+2 peaks).[10][11][12]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[13]

Quantitative Crystallographic Data

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description | Typical Value/Information |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | e.g., Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | e.g., a = 8.0 Å, b = 14.3 Å, c = 22.6 Å, α=β=γ=90° |

| Z | Number of molecules per unit cell. | e.g., 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |

Experimental Protocol for Single-Crystal X-ray Diffraction

Crystal Growth:

-

High-quality single crystals are essential.[14] Common methods for crystal growth include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.

-

Screen a variety of solvents and solvent combinations to find optimal crystallization conditions.

Data Collection:

-

Mount a suitable single crystal on a goniometer head.[15][16]

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the model against the experimental data to optimize the atomic positions, and thermal parameters.

Visualizing Experimental Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of trifluoromethylated aminopyridines.

Caption: Overall workflow for the synthesis and structural elucidation of trifluoromethylated aminopyridines.

Caption: Experimental workflow for NMR spectroscopic analysis.

Caption: Experimental workflow for mass spectrometry analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. biophysics.org [biophysics.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

electronic effects of trifluoromethyl group on pyridine ring

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a ubiquitous substituent in medicinal chemistry and materials science, prized for its ability to modulate the physicochemical and biological properties of parent molecules. When appended to a pyridine ring, the CF3 group exerts profound electronic effects that significantly alter the ring's reactivity, basicity, and spectroscopic characteristics. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to offer a thorough understanding for researchers in drug discovery and materials science.

Introduction: The Trifluoromethyl Group as a Bioisostere

The trifluoromethyl group is often employed as a bioisostere for the methyl group. Despite their similar size, their electronic properties are diametrically opposed. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which results in a significant inductive effect (-I). Furthermore, it exhibits a weak resonance effect (-M) and hyperconjugation. These properties are critical in tuning the properties of bioactive molecules.

Inductive and Resonance Effects on the Pyridine Ring

The electronic influence of the CF3 group on the pyridine ring is a combination of a dominant inductive effect and a minor resonance effect. This is primarily due to the strong electron-withdrawing nature of the fluorine atoms.

Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, with the partial positive charge on the carbon atom of the CF3 group. This positive charge inductively withdraws electron density from the pyridine ring through the sigma bond. The effect is strongest at the position of substitution and diminishes with distance.

Resonance Effect (-M) and Hyperconjugation

While the CF3 group is primarily an inductively withdrawing group, it can also participate in negative hyperconjugation (a type of resonance) by donating electron density from the C-F sigma bonds to the pi-system of the pyridine ring. However, this effect is generally considered to be weak compared to the inductive effect.

Diagram 1: Electronic Effects of the CF3 Group

Caption: Dominant inductive and minor resonance effects of the CF3 group.

Quantitative Analysis of Electronic Effects

The electronic effects of the CF3 group can be quantified using Hammett parameters and by observing changes in the pKa of the pyridine nitrogen and NMR chemical shifts.

Hammett Parameters

The Hammett equation, log(K/K₀) = σρ, relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The substituent constant, σ, quantifies the electronic effect of a substituent. For the CF3 group, the σ values indicate its strong electron-withdrawing nature.

| Parameter | Value | Interpretation |

| σm | 0.43 - 0.46 | Strong electron-withdrawing effect at the meta position, primarily inductive. |

| σp | 0.54 - 0.55 | Strong electron-withdrawing effect at the para position, a combination of inductive and resonance effects. |

| σI | 0.42 | Quantifies the inductive effect. |

| σR | 0.11 | Quantifies the resonance effect. |

Table 1: Hammett Parameters for the Trifluoromethyl Group

Acidity (pKa)

The electron-withdrawing nature of the CF3 group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering its pKa. The position of the CF3 group on the ring has a significant impact on the magnitude of this effect.

| Compound | pKa |

| Pyridine | 5.23 |

| 2-(Trifluoromethyl)pyridine | -0.26 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | 1.70 |

Table 2: pKa Values of Trifluoromethyl-Substituted Pyridines

The most substantial decrease in pKa is observed for 2-(trifluoromethyl)pyridine due to the proximity of the CF3 group to the nitrogen atom, maximizing the inductive effect.

NMR Spectroscopy

NMR spectroscopy provides further insight into the electronic environment of the pyridine ring. The electron-withdrawing CF3 group deshields the ring protons and carbons, leading to downfield chemical shifts in ¹H and ¹³C NMR spectra.

| Position | ¹H Chemical Shift (ppm) of Pyridine | ¹H Chemical Shift (ppm) of 4-(CF3)Pyridine | Δδ (ppm) |

| 2,6-H | 8.60 | 8.75 | +0.15 |

| 3,5-H | 7.24 | 7.50 | +0.26 |

Table 3: ¹H NMR Chemical Shifts (in CDCl₃) for Pyridine and 4-(Trifluoromethyl)pyridine

| Position | ¹³C Chemical Shift (ppm) of Pyridine | ¹³C Chemical Shift (ppm) of 4-(CF3)Pyridine | Δδ (ppm) |

| C2, C6 | 150.0 | 150.5 | +0.5 |

| C3, C5 | 123.7 | 121.5 | -2.2 |

| C4 | 135.9 | 133.0 (q, J=33 Hz) | -2.9 |

| CF₃ | - | 123.0 (q, J=273 Hz) | - |

Table 4: ¹³C NMR Chemical Shifts (in CDCl₃) for Pyridine and 4-(Trifluoromethyl)pyridine

Impact on Chemical Reactivity

The strong electron-withdrawing nature of the CF3 group significantly deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already electron-deficient compared to benzene. The addition of a CF3 group further deactivates the ring, making EAS reactions challenging. When forced, substitution typically occurs at the 3- and 5-positions, as the 2-, 4-, and 6-positions are more deactivated.

Nucleophilic Aromatic Substitution (SNAr)

The CF3 group strongly activates the pyridine ring for SNAr, particularly when positioned at the 2- or 4-positions. It stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution of a leaving group (e.g., a halide) by a nucleophile.

Diagram 2: Reactivity of CF3-Pyridine

Caption: Reactivity of trifluoromethyl-substituted pyridine rings.

Experimental Protocols

Determination of pKa

The pKa of trifluoromethyl-substituted pyridines is typically determined by potentiometric titration.

Methodology:

-

A solution of the pyridine derivative of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Methodology:

-

A sample of the trifluoromethyl-substituted pyridine is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Diagram 3: Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the pyridine ring, a consequence of the high electronegativity of its fluorine atoms. This effect, which is primarily inductive, profoundly influences the ring's basicity, spectroscopic properties, and chemical reactivity. A thorough understanding of these electronic effects is paramount for the rational design of novel pharmaceuticals and functional materials incorporating the trifluoromethyl-pyridine scaffold. The quantitative data and experimental methodologies presented in this guide offer a foundational resource for researchers in these fields.

solubility and stability of 2-(Trifluoromethyl)pyridin-3-amine

An In-Depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)pyridin-3-amine

Introduction

This compound is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity.[1][2] Understanding the solubility and stability of this intermediate is paramount for researchers and drug development professionals to ensure efficient reaction conditions, formulation development, and prediction of its environmental fate. This guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of this compound, complete with experimental protocols and logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 106877-32-1 | [3] |

| Molecular Formula | C₆H₅F₃N₂ | [3] |

| Molecular Weight | 162.11 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 68-72 °C | [4] |

| Boiling Point | 221.2 °C at 760 mmHg | [4] |

| Density | 1.369 g/cm³ | [4] |

| LogP | 1.6826 | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in the public literature. However, solubility information for a structurally similar compound, 2-chloro-3-(trifluoromethyl)pyridine, indicates that its solubility generally increases with temperature in solvents such as ethyl acetate, n-butyl alcohol, 2-propanol, methanol, trichloromethane, acetonitrile, and acetone.[5] For this compound, it is anticipated to be soluble in polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selection of relevant organic solvents.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Glass vials with screw caps

-

Thermostated shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated analytical method for the quantification of the compound

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. A visible excess of solid should remain.

-

Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

After the incubation period, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately through a syringe filter to remove any undissolved particles.[6]

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the HPLC method.

-

Analyze the concentration of the dissolved compound using the validated HPLC method. The resulting concentration represents the equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of amine-containing compounds can be influenced by factors such as temperature, light, oxygen, and pH. For related compounds like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, it is noted to be stable under recommended storage conditions but may be sensitive to air, moisture, and excess heat.[8] It is crucial to store this compound in a dry, cool, well-ventilated place, often under an inert atmosphere, and protected from light.[3][8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the provided literature, amines, in general, can undergo oxidative degradation.[9] The trifluoromethyl group is highly electronegative and generally enhances chemical stability due to the strength of the C-F bond.[1] However, thermal decomposition can lead to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[8]

Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[10] High-Performance Liquid Chromatography (HPLC) is a primary technique for these studies due to its ability to separate and quantify the parent compound and its degradation products.[10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (for acidic stress)

-

Sodium hydroxide (for basic stress)

-

Hydrogen peroxide (for oxidative stress)

-

Temperature-controlled oven (for thermal stress)

-

Photostability chamber (for light stress)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector[10]

Procedure:

-

Sample Preparation: Prepare multiple aliquots of a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Application of Stress Conditions:

-

Acidic: Add HCl to an aliquot to achieve a final concentration of 0.1 N.

-

Basic: Add NaOH to an aliquot to achieve a final concentration of 0.1 N.

-

Oxidative: Add H₂O₂ to an aliquot to achieve a final concentration of 3%.

-

Thermal: Place an aliquot in an oven at an elevated temperature (e.g., 60 °C).

-

Photolytic: Expose an aliquot to light in a photostability chamber.

-

-

Time Points: Incubate the stressed samples and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an LC-MS system can aid in identifying the structure of degradation products.[10]

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Calculate the percentage degradation of the parent compound and identify and quantify any significant degradation products.

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific quantitative data on the is limited, this guide provides a robust framework for its characterization. The compound's physicochemical properties suggest it is a stable solid, but care should be taken to protect it from heat, light, and moisture. The provided experimental protocols for solubility determination and forced degradation studies offer researchers and drug development professionals the necessary tools to generate critical data for their specific applications, ensuring the effective and reliable use of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound, CAS No. 106877-32-1 - iChemical [ichemical.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. nilu.com [nilu.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(Trifluoromethyl)pyridin-3-amine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy to active ingredients.[1][2][3] A diverse range of commercial herbicides, fungicides, and insecticides, including fluazifop-butyl, chlorfluazuron, and fluazinam, feature the TFMP core, underscoring its importance in crop protection.[4] Among the various TFMP isomers, 2-(Trifluoromethyl)pyridin-3-amine serves as a key building block for the synthesis of a new generation of crop protection agents. Its unique substitution pattern allows for the introduction of diverse functionalities, leading to the discovery of novel compounds with potent biological activities.

These application notes provide a detailed overview of the synthetic utility of this compound in the development of innovative agrochemicals. The following sections will detail its application in the synthesis of fungicidal and herbicidal compounds, complete with experimental protocols and data presented for clarity and reproducibility.

Application in Fungicide Synthesis